molecular formula C22H27N5O3 B11127019 6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11127019
M. Wt: 409.5 g/mol
InChI Key: SEPYEEFKWMJQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions . This method allows for the inclusion of various functional groups, making it versatile for different synthetic needs.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the imino and oxo groups makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under appropriate conditions to yield different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug development.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its tricyclic structure could impart interesting mechanical and chemical properties to materials.

Mechanism of Action

The mechanism of action of 6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is not fully understood. its structure suggests it could interact with various molecular targets, including enzymes and receptors. The presence of the imino and oxo groups indicates it could participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide apart is its unique tricyclic structure, which provides a distinct set of chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest.

Properties

Molecular Formula

C22H27N5O3

Molecular Weight

409.5 g/mol

IUPAC Name

6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H27N5O3/c1-5-9-24-21(28)16-12-17-20(26(19(16)23)10-6-11-30-14(2)3)25-18-8-7-15(4)13-27(18)22(17)29/h5,7-8,12-14,23H,1,6,9-11H2,2-4H3,(H,24,28)

InChI Key

SEPYEEFKWMJQKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)C(=O)NCC=C)C=C1

Origin of Product

United States

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